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Compound of Interest

Compound Name: Phccc

Cat. No.: B2795800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N-phenyl-7-

(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a significant positive allosteric

modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). The following sections

detail the synthetic methodologies, present key quantitative data, and illustrate the relevant

biological pathways and experimental workflows.

Synthetic Pathway for PHCCC Derivatives
The synthesis of PHCCC and its derivatives originates from the precursor ethyl 7-methoxy-4-

oxo-4H-chromene-2-carboxylate. The general synthetic scheme involves a multi-step process

including the formation of the cyclopropa[b]chromene core, followed by functional group

transformations to yield the final PHCCC molecule.
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Caption: General synthetic route for PHCCC derivatives.

Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of

PHCCC and its derivatives. This data is essential for comparing the potency and efficacy of

these compounds as mGluR4 positive allosteric modulators.

Compoun
d

Target
Assay
Type

EC50 /
IC50 (µM)

Maximum
Efficacy
(% of
Glutamat
e Max)

Fold Shift
Referenc
e

(-)-PHCCC hmGluR4a
GTPγ[35S]

binding
>30 (alone) - - [1]

(-)-PHCCC hmGluR4a
GTPγ[35S]

binding

~6 (in

presence

of 0.2 µM

L-AP4)

- - [1]

(-)-PHCCC hmGluR4a
GTPγ[35S]

binding

3.8 (in

presence

of 10 µM L-

AP4)

- - [1]

(±)-PHCCC hmGluR4

Ca2+

mobilizatio

n

4.1 118.3 ± 7.3 6.7 ± 0.8 [2]

VU015504

1
hmGluR4

Ca2+

mobilizatio

n

0.56 ± 0.1 107.6 ± 6.3 7.7 ± 0.6 [2]

CPCCOEt hmGluR1b

Ca2+

mobilizatio

n

6.5 (IC50) - - [1]
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EC50 values represent the concentration of the compound that produces 50% of the maximal

response. IC50 values represent the concentration of an inhibitor where the response (or

binding) is reduced by half. Fold shift indicates the factor by which the agonist's potency is

increased in the presence of the PAM.

Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps and biological

evaluation of PHCCC derivatives.

Protocol 1: Synthesis of the Cyclopropa[b]chromene
Core
This protocol is adapted from the synthesis of related cyclopropa[b]chromene-1a-carboxylates.

Materials:

Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate

Sodium hydride (NaH), 60% dispersion in mineral oil

Dimethyl sulfoxide (DMSO)

Trimethylsulfoxonium iodide

Nitrogen atmosphere

Standard glassware for organic synthesis

Procedure:

To a solution of sodium hydride (1.2 eq) in dry DMSO under a nitrogen atmosphere, add

trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature.

Stir the resulting mixture for 1 hour at room temperature to form the ylide.

Add a solution of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate (1.0 eq) in dry DMSO

dropwise to the ylide solution.
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Stir the reaction mixture at room temperature for 12-18 hours.

Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the

cyclopropanated intermediate.

Protocol 2: Conversion of Ethyl Ester to N-Phenyl
Carboxamide
Materials:

Ethyl ester intermediate from Protocol 1

Sodium hydroxide (NaOH)

Ethanol (EtOH)

Water (H₂O)

Hydrochloric acid (HCl) for acidification

Aniline

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or other suitable coupling agent

N,N-Diisopropylethylamine (DIPEA)

Dimethylformamide (DMF)

Procedure:

Ester Hydrolysis: Dissolve the ethyl ester intermediate in a mixture of EtOH and 1M NaOH

solution. Stir the mixture at room temperature for 4-6 hours until the reaction is complete
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(monitored by TLC).

Acidify the reaction mixture to pH 2-3 with 1N HCl.

Extract the carboxylic acid product with ethyl acetate. Dry the organic layer and concentrate

to yield the crude acid.

Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in DMF, add aniline (1.1 eq),

HATU (1.2 eq), and DIPEA (2.0 eq).

Stir the reaction mixture at room temperature for 12-16 hours.

Dilute the reaction with water and extract with ethyl acetate.

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and

concentrate.

Purify the crude product by column chromatography to obtain the N-phenyl carboxamide

derivative.

Protocol 3: Formation of the Oxime (Hydroxyimino
group)
This protocol describes a general method for the formation of an oxime from a ketone.[3]

Materials:

Ketone precursor (the N-phenyl carboxamide derivative with a carbonyl group at the 7-

position)

Hydroxylamine hydrochloride

Pyridine

Ethanol (EtOH)

Procedure:
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Dissolve the ketone precursor in ethanol.

Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq) to the solution.

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

Add water to the residue and extract the product with ethyl acetate.

Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate.

Purify the crude product by recrystallization or column chromatography to yield the final

PHCCC product.

Signaling Pathway and Experimental Workflow
mGluR4 Signaling Pathway
PHCCC acts as a positive allosteric modulator of mGluR4, a Gi/o-coupled receptor. Its

activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP)

levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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